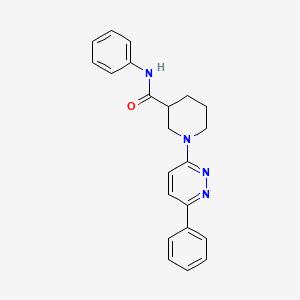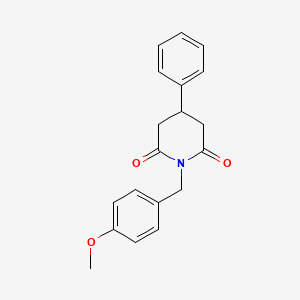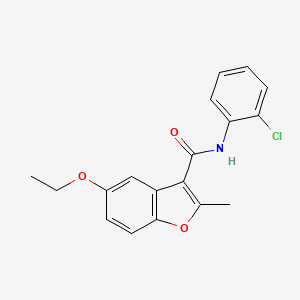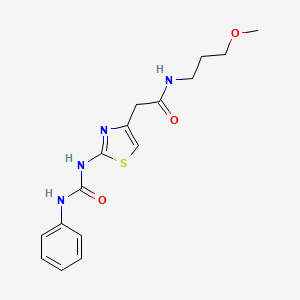![molecular formula C25H24N2O4 B11278472 2-[4-(3-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B11278472.png)
2-[4-(3-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL is a complex organic compound with a unique structure that includes methoxyphenoxy, methylpyrazol, and methoxyphenyl groups
Preparation Methods
The synthesis of 2-[4-(3-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the methoxyphenoxy and methylpyrazol intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .
Scientific Research Applications
2-[4-(3-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 2-[4-(3-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-[4-(3-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL include other methoxyphenoxy and pyrazol derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-[4-(3-METHOXYPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-METHYLPHENYL)METHOXY]PHENOL lies in its combination of methoxyphenoxy and methylpyrazol groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C25H24N2O4/c1-16-7-9-18(10-8-16)15-30-20-11-12-22(23(28)14-20)24-25(17(2)26-27-24)31-21-6-4-5-19(13-21)29-3/h4-14,28H,15H2,1-3H3,(H,26,27) |
InChI Key |
FDIOBUDMZFVAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NNC(=C3OC4=CC=CC(=C4)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B11278392.png)
![6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278399.png)

![(2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11278405.png)

![9-(4-methoxyphenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278419.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide](/img/structure/B11278426.png)


![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-cyanophenyl)acetamide](/img/structure/B11278437.png)

![2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B11278446.png)
![3-[2-(4-ethylphenoxy)ethyl]-2-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11278450.png)
![N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278459.png)
